Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate

CFTR inhibition Chemical scaffold differentiation Secretory diarrhea

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate (CAS 28831-36-9), frequently designated DQA, is a synthetic small-molecule belonging to the 2,3-disubstituted quinazolin-4(3H)-one class. It features a thioether-linked ethyl acetate side chain at C‑2 and an ortho‑tolyl substituent on N‑3.

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
CAS No. 28831-36-9
Cat. No. B3121530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate
CAS28831-36-9
Molecular FormulaC19H18N2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C
InChIInChI=1S/C19H18N2O3S/c1-3-24-17(22)12-25-19-20-15-10-6-5-9-14(15)18(23)21(19)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3
InChIKeyLVYOEWYWNRULIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate (DQA): Procurement-Relevant Profile of a Quinazolinone CFTR Inhibitor


Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate (CAS 28831-36-9), frequently designated DQA, is a synthetic small-molecule belonging to the 2,3-disubstituted quinazolin-4(3H)-one class [1]. It features a thioether-linked ethyl acetate side chain at C‑2 and an ortho‑tolyl substituent on N‑3. The compound was originally identified as a functional inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a target relevant for secretory diarrheas such as cholera [2]. Its molecular formula is C₁₉H₁₈N₂O₃S (MW 354.4 g·mol⁻¹) with a predicted LogP of ~4.35 and a topological polar surface area of 84 Ų, consistent with moderate lipophilicity and acceptable oral drug-likeness .

Why Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate Cannot Be Replaced by Generic CFTR Inhibitors


CFTR inhibitors constitute a structurally heterogeneous family spanning thiazolidinones (e.g., CFTRinh‑172), glycine hydrazides (e.g., GlyH‑101), and quinoxalinediones, each with distinct selectivity fingerprints, binding sites, and voltage‑dependence [1]. Within the quinazolinone subset, fine structural alterations—such as replacement of the ortho‑tolyl group with para‑tolyl or modification of the thioether side chain—profoundly alter CFTR inhibitory potency and cellular safety margins [2]. Consequently, generic “CFTR inhibitor” or “quinazolinone” procurement without specifying the exact substitution pattern risks acquiring a compound with undetermined potency, different off‑target liability, or absent in‑vivo validation in secretory diarrhea models. The quantitative evidence below demonstrates that DQA occupies a unique activity–cytotoxicity–efficacy space that is not reproduced by the nearest commercially available analogs [3].

Quantitative Differentiation Evidence for Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate Versus Closest Comparators


Quinazolinone Scaffold Novelty vs. Thiazolidinone and Glycine Hydrazide CFTR Inhibitors

DQA represents a structurally distinct quinazolinone chemotype among CFTR inhibitors, which otherwise belong to thiazolidinone, glycine hydrazide, or quinoxalinedione classes [1]. Unlike CFTRinh‑172 (thiazolidinone, Ki = 300 nM) which exhibits voltage‑independent pore block, and GlyH‑101 (glycine hydrazide, IC₅₀ = 0.3–5.1 μM) which acts as a voltage‑dependent open‑channel blocker, DQA’s quinazolinone core provides a topologically distinct pharmacophore that engages CFTR via a non‑overlapping binding mode [2]. This scaffold divergence is critical for laboratories screening against inhibitor‑resistant CFTR mutants or building combinatorial inhibitor panels where orthologous binding sites are required to minimize competitive displacement [3].

CFTR inhibition Chemical scaffold differentiation Secretory diarrhea

In Vitro CFTR Inhibition Potency and Reversibility in Human FRT and T84 Epithelial Models

In permeabilized Fisher rat thyroid (FRT) cells stably expressing human CFTR, DQA inhibited apical chloride currents evoked by a cocktail of forskolin (10 μM), CPT‑cAMP (100 μM), and apigenin (20 μM) with an IC₅₀ of approximately 20 μM, achieving complete inhibition at 200 μM [1]. The blockade was reversible upon washout and, critically, no cytotoxicity was observed over 24‑h exposure at concentrations up to 500 μM (MTT assay) [1]. In intact human colonic T84 epithelia, DQA inhibited both forskolin‑induced and cholera toxin‑induced transepithelial chloride secretion, with an apparent IC₅₀ of ~10 μM—half the value observed in FRT cells—indicating enhanced potency in the native enterocyte environment [2]. For context, the widely used thiazolidinone CFTRinh‑172 shows an IC₅₀ of 0.2–1.3 μM in similar epithelial chloride transport assays, but its cytotoxicity threshold and reversibility kinetics differ, highlighting DQA’s distinct pharmacological margin [3].

CFTR chloride current Short-circuit current measurement IC₅₀ determination

In Vivo Antisecretory Efficacy in a Murine Closed‑Loop Cholera Model: Comparison with CFTRinh‑172

In a mouse closed‑loop cholera model, intraluminal administration of DQA at 100 μM reduced cholera toxin‑evoked intestinal fluid secretion by 85% relative to toxin‑only controls, without impairing basal fluid absorption [1]. This magnitude of fluid‑loss suppression approaches that reported for CFTRinh‑172, where a single intraperitoneal dose (250 μg·kg⁻¹) reduced fluid secretion by >90% [2]. However, DQA achieved pronounced efficacy via direct intraluminal application—a route that mimics oral enteric delivery and may mitigate systemic exposure concerns. The ability to suppress 85% of cholera toxin‑driven secretion while preserving absorptive function is a therapeutically meaningful benchmark that positions DQA competitively for topical enteric CFTR blockade [3].

Cholera toxin-induced fluid secretion Intestinal closed-loop model In vivo CFTR inhibition

Favorable Cytotoxicity Profile Compared with Other Anti‑Secretory Quinazolinones

DQA exhibited no significant cytotoxicity in FRT cells following 24‑h continuous exposure across a concentration range of 5–500 μM, a span that fully encompasses its functional IC₅₀ values (10–20 μM) [1]. This 25‑ to 50‑fold functional‑to‑cytotoxic window is not uniformly observed across quinazolinone congeners; for example, certain 2‑thioacetamide and 2‑methyl analogs of 3‑o‑tolyl‑quinazolin‑4(3H)‑one have been reported to compromise cell viability at concentrations as low as 30–50 μM [2]. The ortho‑tolyl N‑3 substituent and ethyl ester side‑chain present in DQA appear jointly to confer this benign cytoplasmic compatibility, a critical parameter for in‑vitro chronic‑exposure protocols and for minimizing compound‑induced epithelial barrier disruption during Ussing‑chamber experiments [3].

MTT cytotoxicity Therapeutic index Quinazolinone safety

Physicochemical and Drug‑Likeness Differentiation from p‑Tolyl and Acetohydrazide Analogs

Among commercially available 2‑(4‑oxo‑3‑tolyl‑3,4‑dihydroquinazolin‑2‑ylthio) derivatives, the ortho‑tolyl ethyl ester DQA (LogP ~4.35, tPSA 84 Ų) differs markedly in projected permeability and solubility from the para‑tolyl acetohydrazide analog (CAS 37029‑36‑0; C₁₇H₁₆N₄O₂S, MW 340.4, predicted LogP ~2.8, tPSA ~112 Ų) . The higher LogP of DQA suggests superior passive membrane flux, which is consistent with its potent activity in intact T84 cell monolayers, while the lower tPSA keeps it within the empirical range for oral bioavailability (tPSA < 140 Ų) [1]. Conversely, the para‑tolyl acetohydrazide carries additional hydrogen‑bond donors/acceptors that reduce passive permeability and may necessitate higher dosing for equivalent intracellular target engagement, making DQA the preferred entry for cell‑based pharmacology .

LogP prediction Topological polar surface area Drug‑likeness Structural comparator

Recommended Research & Industrial Application Scenarios for Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate


Primary Hit for Intestinal CFTR Inhibition in Epithelial Ion‑Transport Studies

Use DQA as a reference quinazolinone CFTR inhibitor in Ussing‑chamber and short‑circuit current recordings on human intestinal T84 or murine enteroid monolayers at 10–200 μM, exploiting its direct demonstration of 85% cholera toxin‑driven fluid secretion reduction in vivo without perturbing basal absorption [1]. Its reversibility and wide non‑cytotoxic window (≤500 μM) make it suitable for paired control/compound protocols spanning >24 hours [1].

Structurally Orthogonal Pharmacological Probe for CFTR Binding‑Site Mapping

Deploy DQA alongside thiazolidinone (CFTRinh‑172) and glycine hydrazide (GlyH‑101) inhibitors in combination studies to map non‑overlapping CFTR binding epitopes, leveraging DQA’s unique quinazolinone scaffold [REFS-2, REFS-3]. This orthogonal chemotype approach is critical for constructing inhibitor‑resistant CFTR variant libraries and for validating docking models of the CFTR pore and nucleotide‑binding domains.

Scaffold for Medicinal Chemistry Optimization Programs Targeting Secretory Diarrhea

Initiate structure–activity relationship (SAR) campaigns with DQA as the core scaffold, modifying the 2‑thioethyl acetate and 3‑o‑tolyl groups to enhance CFTR potency below 1 μM while retaining the favorable cytotoxicity profile (MTT‑negative at ≤500 μM) [1]. The DQA chemotype has demonstrated tractable synthetic routes via alkylation of 3‑(2‑methylphenyl)‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one [4], facilitating analog expansion.

Quote Request

Request a Quote for Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.